molecular formula C14H10N2O2 B1303115 Methyl 4-(4-cyanopyridin-2-yl)benzoate CAS No. 886361-52-0

Methyl 4-(4-cyanopyridin-2-yl)benzoate

Cat. No. B1303115
M. Wt: 238.24 g/mol
InChI Key: FQMWWWCTWQEUFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate was prepared and shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins . Additionally, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, serving as versatile synthons for the preparation of polysubstituted heterocyclic systems . These methods could potentially be adapted for the synthesis of methyl 4-(4-cyanopyridin-2-yl)benzoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-(4-cyanopyridin-2-yl)benzoate has been elucidated using various spectroscopic techniques. For example, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . Such techniques could be employed to determine the molecular structure of methyl 4-(4-cyanopyridin-2-yl)benzoate.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various studies. For instance, 2-imino-4-methyl-2H-1-benzopyran-3-carbonitrile was shown to undergo reactions with active methylene compounds to form polyheterocyclic systems . These findings suggest that methyl 4-(4-cyanopyridin-2-yl)benzoate could also participate in reactions leading to the formation of complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated in several studies. For example, the crystal structure of 4'-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone was determined by X-ray diffraction analysis . Additionally, the chlorination products of methyl 4-amino-2-hydroxy-benzoate were studied, revealing insights into the reactivity and potential transformations of the compound . These studies provide a foundation for understanding the properties of methyl 4-(4-cyanopyridin-2-yl)benzoate.

Scientific Research Applications

Methods of Application

In this study, the solid acids of zirconium metal solids fixed with various substances were studied. It was determined that zirconium metal catalysts with fixed Ti had the best activity. The catalytic synthesis of a series of methyl benzoate compounds using titanium zirconium solid acids was studied .

Results or Outcomes: The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .

2. Synthesis of 2-amino-4-methylpyridinium-4-hydroxybenzolate Crystal

Methods of Application

The title compound was grown using the slow solvent evaporation method. The crystal structure was studied by X-ray diffraction .

Results or Outcomes: The second order hyperpolarizability of the crystal was analyzed theoretically .

3. Antimicrobial and Antiviral Activities

Methods of Application: The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

Results or Outcomes: It is known that a pyridine compound, which also contains a heterocycle, has improved therapeutic properties .

4. Adsorption of Volatile Organic Compounds

Methods of Application: The desolvated phases show rotational disorder of one ring on each linker .

Results or Outcomes: The crystal structure of these materials was elucidated .

5. Use in Chemical Synthesis

Methods of Application

The specific methods of application would depend on the particular synthesis being performed. This could involve reactions under specific conditions, with various catalysts, or in combination with other reagents .

Results or Outcomes

The outcomes would also depend on the specific synthesis. The compound could be used to produce a wide range of products with potential applications in areas such as pharmaceuticals, materials science, and more .

6. Nonlinear Optical Materials

Methods of Application

The title compound was grown using the slow solvent evaporation method. The crystal structure was studied by X-ray diffraction .

Results or Outcomes: The second order hyperpolarizability of the crystal was analyzed theoretically .

properties

IUPAC Name

methyl 4-(4-cyanopyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-18-14(17)12-4-2-11(3-5-12)13-8-10(9-15)6-7-16-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMWWWCTWQEUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377038
Record name methyl 4-(4-cyanopyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-cyanopyridin-2-yl)benzoate

CAS RN

886361-52-0
Record name Benzoic acid, 4-(4-cyano-2-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-(4-cyanopyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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